Gas‑Phase Enthalpy of Formation: 4‑Nitrobenzamide is More Stable than Ortho and Meta Isomers
Combustion calorimetry and thermal analysis demonstrate that 4‑nitrobenzamide (para) possesses a gas‑phase enthalpy of formation of −108.5 ± 3.7 kJ mol⁻¹, whereas the ortho isomer is −138.9 ± 3.5 kJ mol⁻¹ and the meta isomer is −122.9 ± 2.9 kJ mol⁻¹ [1]. The para isomer is therefore thermodynamically more stable than the ortho and meta isomers, with a difference of +30.4 kJ mol⁻¹ relative to ortho and +14.4 kJ mol⁻¹ relative to meta.
| Evidence Dimension | Gas‑phase enthalpy of formation (ΔfH°gas, kJ mol⁻¹) |
|---|---|
| Target Compound Data | −108.5 ± 3.7 kJ mol⁻¹ |
| Comparator Or Baseline | 2‑Nitrobenzamide (ortho): −138.9 ± 3.5 kJ mol⁻¹; 3‑Nitrobenzamide (meta): −122.9 ± 2.9 kJ mol⁻¹ |
| Quantified Difference | 30.4 kJ mol⁻¹ more stable than ortho; 14.4 kJ mol⁻¹ more stable than meta |
| Conditions | T = 298.15 K; isoperibolic static‑bomb combustion calorimetry; sublimation enthalpies derived from thermogravimetry and DSC |
Why This Matters
Lower enthalpy of formation translates to greater thermal stability during storage and handling, reducing the risk of exothermic decomposition in downstream processes.
- [1] Ximello, A.; Flores, H.; Rojas, A.; Camarillo, E. A.; Amador, M. P. Gas phase enthalpies of formation of nitrobenzamides using combustion calorimetry and thermal analysis. J. Chem. Thermodyn. 2014, 79, 33–40. View Source
